Cas no 951626-81-6 (2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid)

951626-81-6 structure
상품 이름:2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
CAS 번호:951626-81-6
MF:C18H14O6
메가와트:326.300165653229
MDL:MFCD09854043
CID:5240306
PubChem ID:17571644
2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid 화학적 및 물리적 성질
이름 및 식별자
-
- [4-(6-Methoxy-2-oxo-2H-chromen-3-yl)-phenoxy]-acetic acid
- 2-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy)acetic acid
- 2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
-
- MDL: MFCD09854043
- 인치: 1S/C18H14O6/c1-22-14-6-7-16-12(8-14)9-15(18(21)24-16)11-2-4-13(5-3-11)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
- InChIKey: PJNXNSAKKISDBB-UHFFFAOYSA-N
- 미소: C(O)(=O)COC1=CC=C(C2=CC3=CC(OC)=CC=C3OC2=O)C=C1
2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303273-2.5g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-303273-0.1g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 0.1g |
$322.0 | 2025-03-19 | |
Enamine | EN300-303273-1.0g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-303273-5g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 5g |
$2692.0 | 2023-09-06 | ||
A2B Chem LLC | AW00515-250mg |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95% | 250mg |
$382.00 | 2024-07-18 | |
A2B Chem LLC | AW00515-500mg |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95% | 500mg |
$409.00 | 2024-07-18 | |
Enamine | EN300-303273-0.25g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 0.25g |
$459.0 | 2025-03-19 | |
Enamine | EN300-303273-10.0g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-303273-5.0g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-303273-1g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 1g |
$928.0 | 2023-09-06 |
2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid 관련 문헌
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
2. Book reviews
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
951626-81-6 (2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid) 관련 제품
- 2309446-64-6(tert-butyl 3-(4-bromo-1-methyl-1H-imidazol-2-yl)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate)
- 2248375-12-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluorooxolane-3-carboxylate)
- 1517289-72-3(methyl 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylate)
- 3245-45-2(1-(2-Bromoethoxy)-3-methoxybenzene)
- 1235690-76-2(1-({1-(2E)-3-(furan-2-yl)prop-2-enoylpiperidin-4-yl}methyl)-3-(thiophen-2-yl)urea)
- 2248395-59-5(4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid)
- 1171398-38-1(N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide)
- 95711-04-9(3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine)
- 1862274-29-0(4-(5-Bromothiophen-3-yl)but-3-en-2-amine)
- 1700115-36-1(5-Chloromethyl-3-(3,5-dichloro-phenyl)-[1,2,4]oxadiazole)
추천 공급업체
Amadis Chemical Company Limited
(CAS:951626-81-6)2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid

순결:99%
재다:1g
가격 ($):263.0